Dibutadiamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

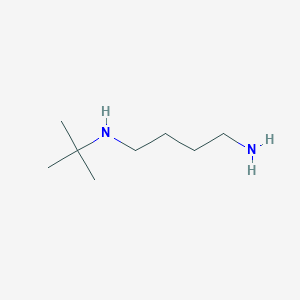

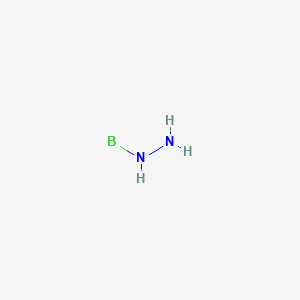

Dibutadiamine is a chemical compound that is used in scientific research for various applications. It is a diamine with a chemical formula of C8H18N2 and a molecular weight of 142.25 g/mol. This chemical compound is used in various fields of research, including organic chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Dibutadiamine is used in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, dibutadiamine is used as a building block for the synthesis of complex organic molecules. In biochemistry, dibutadiamine is used to study the mechanism of action of enzymes and other biomolecules. In pharmacology, dibutadiamine is used to develop new drugs and to study the effects of existing drugs on the body.

Wirkmechanismus

Dibutadiamine is a diamine that can form hydrogen bonds with other molecules. This property makes it useful in various scientific research applications. In biochemistry, dibutadiamine can form hydrogen bonds with enzymes and other biomolecules, which can affect their activity. In pharmacology, dibutadiamine can form hydrogen bonds with drug targets, which can affect the potency and selectivity of drugs.

Biochemische Und Physiologische Effekte

Dibutadiamine has been shown to have various biochemical and physiological effects. In biochemistry, dibutadiamine can affect the activity of enzymes and other biomolecules by forming hydrogen bonds with them. In pharmacology, dibutadiamine can affect the potency and selectivity of drugs by forming hydrogen bonds with drug targets. In addition, dibutadiamine has been shown to have antimicrobial properties, which make it useful in the development of new antibiotics.

Vorteile Und Einschränkungen Für Laborexperimente

Dibutadiamine has several advantages for lab experiments. It is a relatively simple compound that can be synthesized easily and in large quantities. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, dibutadiamine has some limitations for lab experiments. It is a reactive compound that can form unwanted byproducts if not handled carefully. In addition, it has limited solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of dibutadiamine in scientific research. One direction is the development of new drugs that target specific biomolecules by forming hydrogen bonds with them. Another direction is the development of new antibiotics that use dibutadiamine as a scaffold. In addition, dibutadiamine can be used in the development of new materials with specific properties, such as adhesives and coatings.

Conclusion:

In conclusion, dibutadiamine is a useful compound for scientific research in various fields, including organic chemistry, biochemistry, and pharmacology. It can be synthesized easily and in large quantities and has several advantages for lab experiments. However, it also has some limitations, such as its reactivity and limited solubility in water. Despite these limitations, dibutadiamine has several future directions for use in scientific research, including the development of new drugs and materials.

Synthesemethoden

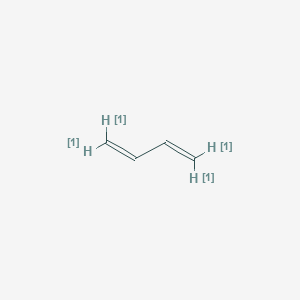

Dibutadiamine can be synthesized by the reaction of 1,3-butadiene with hydrazine in the presence of a catalyst. The reaction yields dibutadiamine and water as byproducts. The reaction is exothermic and requires careful temperature control to avoid the formation of unwanted byproducts.

Eigenschaften

CAS-Nummer |

13366-43-3 |

|---|---|

Produktname |

Dibutadiamine |

Molekularformel |

C8H20N2 |

Molekulargewicht |

144.26 g/mol |

IUPAC-Name |

N'-tert-butylbutane-1,4-diamine |

InChI |

InChI=1S/C8H20N2/c1-8(2,3)10-7-5-4-6-9/h10H,4-7,9H2,1-3H3 |

InChI-Schlüssel |

JAUBXQBMUWRRNS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCCCCN |

Kanonische SMILES |

CC(C)(C)NCCCCN |

Andere CAS-Nummern |

13366-43-3 |

Synonyme |

CI-505 dibutadiamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)